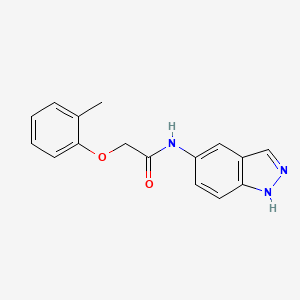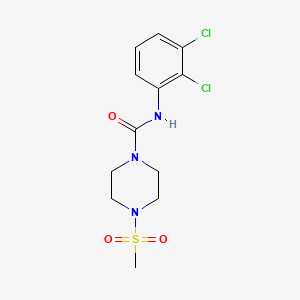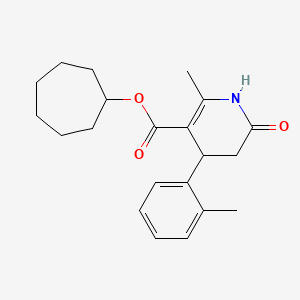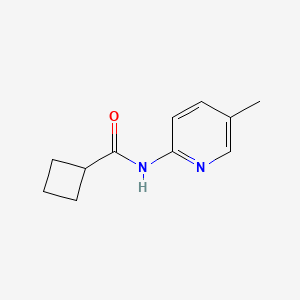
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
説明
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as CFTR inhibitor, is a small molecule compound that has been used in scientific research for the treatment of cystic fibrosis. CFTR inhibitor works by blocking the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
作用機序
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor works by binding to the this compound protein and blocking its function. The this compound protein is a chloride channel that regulates the flow of salt and water in and out of cells. In cystic fibrosis, mutations in the this compound gene result in a dysfunctional this compound protein that leads to the accumulation of thick mucus in the lungs, pancreas, and other organs. This compound inhibitor blocks the function of the this compound protein, which reduces the production of mucus and improves salt and water transport.
Biochemical and Physiological Effects
This compound inhibitor has been shown to reduce mucus production and improve salt and water transport in cell lines and animal models of cystic fibrosis. This compound inhibitor has also been shown to reduce inflammation and improve lung function in clinical trials.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in lab experiments is that it provides a tool to study the function of the this compound protein in cystic fibrosis. This compound inhibitor can be used to block the function of the this compound protein in cell lines and animal models, which allows researchers to study the effects of this compound dysfunction on salt and water transport, mucociliary clearance, and inflammation. One limitation of using this compound inhibitor in lab experiments is that it may have off-target effects on other proteins and pathways, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor in scientific research. One direction is to study the effects of this compound inhibitor in combination with other drugs that target different aspects of cystic fibrosis, such as inflammation and infection. Another direction is to study the effects of this compound inhibitor in different animal models of cystic fibrosis, such as pigs and ferrets. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound inhibitor as a potential treatment for cystic fibrosis.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibitor has been used in scientific research as a tool to study the function of the this compound protein in cystic fibrosis. This compound inhibitor has been used to block the function of the this compound protein in cell lines and animal models to study the effects of this compound dysfunction on salt and water transport, mucociliary clearance, and inflammation. This compound inhibitor has also been used in clinical trials as a potential treatment for cystic fibrosis.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-5-6-16(21-11-13)22-17(24)12-7-9-23(10-8-12)18(25)14-3-1-2-4-15(14)20/h1-6,11-12H,7-10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNYOQCPIAXMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4840299.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4840301.png)
![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B4840302.png)
![1-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4840308.png)


![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4840333.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4840372.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)

